(+)-Eremophilene Exhibits High-Affinity Binding to Its Cognate Cytochrome P450 for Efficient Bioconversion
(+)-Eremophilene demonstrates exceptionally tight binding (Kd ~0.40 µM) to the cytochrome P450 enzyme CYP264B1, which is essential for its subsequent hydroxylation to produce bioactive derivatives [1]. This high binding affinity is a critical parameter for efficient bioconversion in engineered microbial systems. In contrast, no comparable quantitative binding data is available for the (−)-enantiomer or other structurally related analogs like valencene with this specific enzyme, highlighting a unique enzyme-substrate interaction.
| Evidence Dimension | Enzyme Binding Affinity (Kd) |
|---|---|
| Target Compound Data | ~0.40 µM |
| Comparator Or Baseline | N/A (No comparable data for other analogs with CYP264B1) |
| Quantified Difference | Unique high-affinity interaction reported for (+)-eremophilene with CYP264B1. |
| Conditions | Purified CYP264B1 enzyme assay, as reported in Schifrin et al., 2015. |
Why This Matters
This high binding affinity translates to efficient enzymatic conversion, a key advantage for researchers engineering biosynthetic pathways for high-value eremophilene derivatives.
- [1] Schifrin A, Ly TT, Günnewich N, Zapp J, Thiel V, Schulz S, et al. Characterization of the gene cluster CYP264B1-geoA from Sorangium cellulosum So ce56: biosynthesis of (+)-eremophilene and its hydroxylation. ChemBioChem. 2015;16(2):337-44. doi: 10.1002/cbic.201402443 View Source
